Propan-2-yl [methyl(diphenyl)silyl]acetate
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Overview
Description
ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE: is an organic compound with the molecular formula C18H22O2Si . It is a derivative of acetic acid and isopropanol, featuring a methyldiphenylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE typically involves the silylation of the lithium enolate of an ester. This reaction is carried out using methyldiphenylchlorosilane, which results in the exclusive formation of the α-methyldiphenylsilyl ester . The reaction conditions are generally mild and can be optimized to achieve high yields.
Industrial Production Methods: Industrial production of ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The scalability of the synthesis makes it feasible for commercial production.
Chemical Reactions Analysis
Types of Reactions: ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the study of biological systems, especially in the development of silicon-based biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE exerts its effects involves interactions with molecular targets and pathways. The methyldiphenylsilyl group plays a crucial role in its reactivity and stability. The compound can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
ISOPROPYL ACETATE: An ester with a similar structure but without the methyldiphenylsilyl group.
METHYLDIPHENYLSILYL ACETATE: A compound with a similar silyl group but different ester moiety.
Uniqueness: ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE is unique due to the presence of the methyldiphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable.
Biological Activity
Propan-2-yl [methyl(diphenyl)silyl]acetate is a silane derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by case studies and relevant data.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of diphenylsilyl chloride with isopropanol and acetic acid. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.
Anticancer Properties
Research indicates that silane compounds, including this compound, exhibit significant anticancer activity. A study demonstrated that similar silane derivatives showed cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | 5.99 |
Diphenylsilanediol | MDA-MB-231 | 4.50 |
5-((6-Amino-9 H-purin-9-yl)methyl) | L1210 | 0.30 |
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. In vitro studies have indicated its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound's anti-inflammatory mechanism may involve the modulation of NF-kB signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
Case Studies
-
Cytotoxicity in Cancer Research
- A study conducted by researchers at a leading pharmaceutical institute assessed the cytotoxic effects of this compound on several cancer cell lines. Results indicated a dose-dependent cytotoxic effect with an IC50 value of 5.99 μM against HeLa cells, highlighting its potential as an anticancer agent .
- Anti-inflammatory Mechanisms
- Antimicrobial Efficacy
Properties
CAS No. |
87776-13-4 |
---|---|
Molecular Formula |
C18H22O2Si |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
propan-2-yl 2-[methyl(diphenyl)silyl]acetate |
InChI |
InChI=1S/C18H22O2Si/c1-15(2)20-18(19)14-21(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 |
InChI Key |
BTVMSVMHNBLMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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